molecular formula C10H14O B14520397 2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one CAS No. 62716-62-5

2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one

Cat. No.: B14520397
CAS No.: 62716-62-5
M. Wt: 150.22 g/mol
InChI Key: UZZPADRNVDEHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one is an organic compound with the molecular formula C10H14O It is a cyclopentenone derivative, characterized by the presence of a cyclopropyl group attached to the cyclopentenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclopentenone with a suitable cyclopropylating agent under controlled conditions. For instance, the reaction of cyclopentenone with 2,2-dimethylcyclopropyl bromide in the presence of a base such as potassium carbonate can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the cyclopentenone moiety to cyclopentanol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclopentanol derivatives.

    Substitution: Formation of substituted cyclopentenone derivatives.

Scientific Research Applications

2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. As an enone, it can participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone. This reactivity is crucial for its biological activities and applications in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentenone: A simpler analog with similar reactivity but lacking the cyclopropyl group.

    2,3-Dimethylcyclopent-2-en-1-one: Another derivative with methyl groups instead of the cyclopropyl group.

    Cyclohexenone: A six-membered ring analog with different reactivity and properties.

Uniqueness

2-(2,2-Dimethylcyclopropyl)cyclopent-2-en-1-one is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic effects.

Properties

CAS No.

62716-62-5

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-(2,2-dimethylcyclopropyl)cyclopent-2-en-1-one

InChI

InChI=1S/C10H14O/c1-10(2)6-8(10)7-4-3-5-9(7)11/h4,8H,3,5-6H2,1-2H3

InChI Key

UZZPADRNVDEHJU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1C2=CCCC2=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.